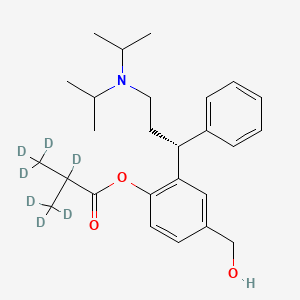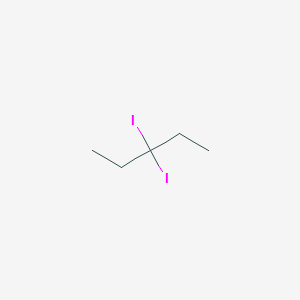
3,3-Diiodopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diiodopentane: is an organic compound with the molecular formula C5H10I2 It is a derivative of pentane where two iodine atoms are substituted at the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Diiodopentane can be synthesized through the iodination of pentane derivatives. One common method involves the reaction of 3-pentanol with iodine and phosphorus triiodide. The reaction proceeds as follows: [ \text{C5H11OH} + \text{I2} + \text{PI3} \rightarrow \text{C5H10I2} + \text{H3PO3} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diiodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form pentane by using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 3-pentanol.
Reduction: Pentane.
Elimination: 3-iodopent-2-ene.
Aplicaciones Científicas De Investigación
3,3-Diiodopentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other iodinated compounds.
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has isotopes suitable for tracing biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-diiodopentane in chemical reactions involves the cleavage of carbon-iodine bonds, which can be facilitated by nucleophiles or reducing agents. The iodine atoms act as leaving groups, allowing for the formation of new bonds and the generation of different products. In biological systems, iodinated compounds can interact with specific enzymes or receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
3,3-Dibromopentane: Similar structure but with bromine atoms instead of iodine.
3,3-Dichloropentane: Contains chlorine atoms instead of iodine.
3,3-Difluoropentane: Fluorine atoms replace the iodine atoms.
Uniqueness: 3,3-Diiodopentane is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties, making it suitable for specific applications that other halogenated pentanes may not be able to fulfill.
Propiedades
Número CAS |
66688-39-9 |
|---|---|
Fórmula molecular |
C5H10I2 |
Peso molecular |
323.94 g/mol |
Nombre IUPAC |
3,3-diiodopentane |
InChI |
InChI=1S/C5H10I2/c1-3-5(6,7)4-2/h3-4H2,1-2H3 |
Clave InChI |
MORAJFQPKBZENL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


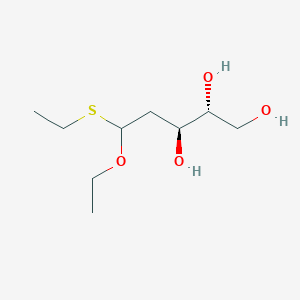
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
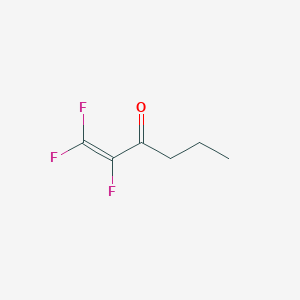
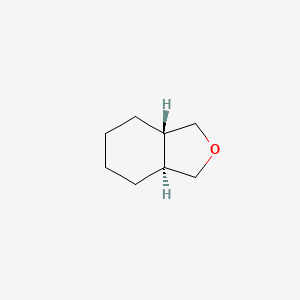
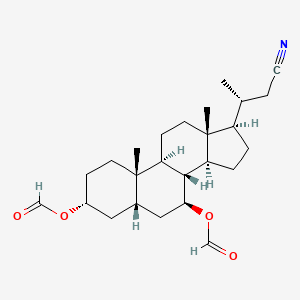

![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)

![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
